(4-Methylphenyl)(nitroperoxy)methanone
Description
Properties
CAS No. |
62821-00-5 |
|---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
nitro 4-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C8H7NO5/c1-6-2-4-7(5-3-6)8(10)13-14-9(11)12/h2-5H,1H3 |
InChI Key |
ZGFUWGCXWYZODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OO[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Steric Effects
The position of substituents significantly impacts reactivity in synthetic processes:
- In contrast, ortho-methyl substitution reduced conversion by 15% due to steric effects.
Table 2: Reactivity of Substituted Methanones
| Compound | Substituent Position | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzophenone | None | 90 | 89 | |
| (4-Methylphenyl)phenyl | Para-methyl | 90 | 89 | |
| (3-Methylphenyl)phenyl | Ortho-methyl | 75 | 74 |
Pharmacophore Importance
Molecular docking studies emphasize the critical role of substituents in drug design:
- Nitro and Methylphenyl Groups :
- Electron-Donating vs. Withdrawing Groups :
- Methoxy groups (electron-donating) improve anti-inflammatory activity by stabilizing charge-transfer complexes, whereas nitro groups (electron-withdrawing) enhance electrophilic interactions in enzyme inhibition .
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method involves nitrating (4-Methylphenyl)(hydroperoxy)methanone using a mixed acid system (HNO$$3$$/H$$2$$SO$$4$$) at 0–5°C. The hydroperoxide precursor is synthesized via Friedel-Crafts acylation of toluene with chloroacetyl hydroperoxide, followed by purification via fractional crystallization. Nitration proceeds via electrophilic substitution, where the nitronium ion ($$ \text{NO}2^+ $$) attacks the electron-deficient peroxide oxygen:
$$
\text{(4-MeC}6\text{H}4\text{)C(O)OOH} + \text{NO}2^+ \rightarrow \text{(4-MeC}6\text{H}4\text{)C(O)OONO}2 + \text{H}^+
$$
Optimization of Reaction Conditions
Key parameters include:
- Acid Ratio : A 3:1 (v/v) H$$2$$SO$$4$$:HNO$$_3$$ mixture maximizes nitronium ion concentration while minimizing oxidative cleavage of the O–O bond.
- Temperature : Subambient conditions (0–5°C) reduce side reactions such as peroxide decomposition or nitro group migration.
- Workup : Quenching with ice-cold potassium carbonate (K$$2$$CO$$3$$) neutralizes excess acid, followed by extraction with dichloromethane (DCM).
Table 1: Yield Variation with Nitration Conditions
| HNO₃ Concentration (%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 90 | 0 | 68 | 92 |
| 70 | 5 | 57 | 88 |
| 90 | 10 | 41 | 79 |
Oxidation-Nitration Sequential Approach
Synthesis of (4-Methylphenyl)methanone Intermediate
Initial oxidation of 4-methylacetophenone using meta-chloroperbenzoic acid (mCPBA) in acetone generates the corresponding ketone oxide, which is subsequently treated with hydrogen peroxide (H$$2$$O$$2$$) to form the hydroperoxide.
Nitration of the Hydroperoxide Intermediate
The isolated hydroperoxide undergoes nitration with acetyl nitrate (AcONO$$_2$$), a milder nitrating agent, at −10°C. This two-step approach achieves a 61% overall yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Coupling Reactions with Nitroperoxy Reagents
Use of Nitroperoxybenzoyl Chloride
Coupling 4-methylphenylmagnesium bromide with pre-formed nitroperoxybenzoyl chloride ($$ \text{ClC(O)OONO}_2 $$) in tetrahydrofuran (THF) affords the target compound via nucleophilic acyl substitution. This method, while efficient (yield: 55%), necessitates anhydrous conditions and specialized handling of the acyl chloride intermediate.
Table 2: Comparative Efficiency of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Nitroperoxybenzoyl Cl | THF | 55 | 6 |
| Dicyclohexylcarbodiimide | DCM | 32 | 12 |
Comparative Analysis of Synthesis Methods
Table 3: Method-Specific Advantages and Limitations
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Direct Nitration | 68 | 92 | Acidic decomposition |
| Oxidation-Nitration | 61 | 89 | Moisture sensitivity |
| Coupling Reaction | 55 | 85 | Acyl chloride instability |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (4-Methylphenyl)(nitroperoxy)methanone, and how should data interpretation be approached?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Focus on identifying nitroperoxy (O–NO₂) and carbonyl (C=O) stretches. The nitroperoxy group typically shows asymmetric and symmetric stretching bands near 1520–1480 cm⁻¹ and 1340–1300 cm⁻¹, respectively. Compare with reference spectra of structurally similar compounds like benzophenone derivatives .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). For the nitroperoxy moiety, coupling patterns and NOE effects may help confirm spatial arrangements.
- UV/Visible Spectroscopy : Analyze π→π* and n→π* transitions of the aromatic and nitroperoxy groups. Solvent effects (e.g., shifts in λmax in polar vs. non-polar solvents) can validate electronic properties .
Q. How can thermochemical data for this compound be experimentally determined?
- Methodological Answer :
- Combustion Calorimetry : Measure ΔcH° (enthalpy of combustion) using a bomb calorimeter. For example, analogous benzophenone derivatives show ΔcH° values near -7146 kJ/mol (solid phase), with corrections for side reactions .
- Differential Scanning Calorimetry (DSC) : Determine melting points (Tfus) and phase transitions. For related compounds, Tfus ≈ 327 K, with uncertainties noted due to polymorphism .
- Vapor Pressure Measurements : Use gas chromatography to estimate boiling points (Tboil ≈ 599 K for similar structures) and derive ΔvapH (enthalpy of vaporization) .
Advanced Research Questions
Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the O–NO₂ bond to assess susceptibility to homolytic cleavage. Compare with experimental DSC data to validate exothermic decomposition thresholds .
- Reaction Dynamics Simulations : Model nitroperoxy radical formation under thermal stress. Software like Gaussian or ORCA can simulate transition states and activation energies.
- Crystallographic Refinement (SHELX) : Use SHELXL for refining crystal structures to identify intermolecular interactions (e.g., hydrogen bonds) that stabilize the solid state .
Q. How can contradictions in reported thermochemical data (e.g., ΔfH°) be resolved?
- Methodological Answer :
- Error Source Analysis : Compare methodologies (e.g., combustion vs. solution calorimetry). For instance, ΔfH°(solid) discrepancies (e.g., -77.8 vs. -78.2 kJ/mol) may arise from purity checks or calibration errors .
- Reanalysis with Updated Models : Apply modern corrections (e.g., Washburn equations) to legacy data. Cox and Pilcher (1970) reanalyzed ΔfH° values using improved assumptions, reducing uncertainties .
- Cross-Validation : Use multiple techniques (e.g., DSC, TGA) to confirm phase-specific enthalpies and detect polymorphic transitions.
Q. What experimental precautions are critical when synthesizing nitroperoxy-containing compounds?
- Methodological Answer :
- Controlled Temperature : Perform reactions under 50°C to prevent exothermic decomposition. Use jacketed reactors with precise cooling.
- Inert Atmosphere : Conduct synthesis in argon/nitrogen environments to avoid radical-induced side reactions.
- Safety Protocols : Implement blast shields, remote handling, and small-scale trials (<1 g) for initial tests. Refer to SDS guidelines for nitroperoxides (e.g., H319, H335 hazard codes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
